molecular formula C10H7N B6196144 2-ethynyl-6-methylbenzonitrile CAS No. 2680533-36-0

2-ethynyl-6-methylbenzonitrile

Cat. No.: B6196144
CAS No.: 2680533-36-0
M. Wt: 141.2
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Description

2-Ethynyl-6-methylbenzonitrile is a substituted benzonitrile derivative featuring an ethynyl (-C≡CH) group at position 2 and a methyl (-CH₃) group at position 6 on the aromatic ring. The nitrile (-CN) group at position 1 defines its core structure as a benzonitrile analog. This compound’s structural uniqueness lies in the combination of electron-withdrawing (nitrile) and electron-donating (methyl) groups, along with the reactive ethynyl moiety, which may facilitate applications in click chemistry, pharmaceuticals, or materials science.

Properties

CAS No.

2680533-36-0

Molecular Formula

C10H7N

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-6-methylbenzonitrile can be achieved through various methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boronic acids and palladium catalysts under mild and functional group-tolerant reaction conditions.

Industrial Production Methods

Industrial production of 2-ethynyl-6-methylbenzonitrile typically involves the dehydration of benzamide or benzaldehyde oxime, or the Rosenmund–von Braun reaction using cuprous cyanide or sodium cyanide in dimethyl sulfoxide and bromobenzene .

Chemical Reactions Analysis

Types of Reactions

2-ethynyl-6-methylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, which can be further utilized in the synthesis of more complex organic compounds.

Scientific Research Applications

2-ethynyl-6-methylbenzonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is used in the study of biological pathways and mechanisms.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-ethynyl-6-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethynyl-6-methylbenzonitrile with key analogs, emphasizing substituent effects on molecular properties, reactivity, and applications.

Substituent Effects on Molecular Properties

Table 1: Comparative Analysis of Substituted Benzonitriles

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
2-Ethynyl-6-methylbenzonitrile (hypothetical) Ethynyl (2), Methyl (6) C₁₀H₇N¹ 141.17² Nitrile, Ethynyl, Methyl Potential click chemistry ligand -
2-Chloro-6-methylbenzonitrile Chloro (2), Methyl (6) C₈H₆ClN 151.59 Nitrile, Chloro, Methyl Intermediate in organic synthesis
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile Aminoethylchlorophenyl (2) C₁₅H₁₃ClN₂ 256.73 Nitrile, Amine, Chloro Pharmacological studies
Complex benzonitrile derivative³ Ethoxy, Iodo, Pyrimidinyliden C₂₂H₁₈IN₃O₄S 547.37 Nitrile, Iodo, Thioxo Crystal engineering applications

¹Calculated based on structure.
²Derived from atomic masses (C:12, H:1, N:14).
³From : Substituent bulkiness increases molecular weight significantly.

Key Observations:

  • Substituent Bulk and Reactivity : The ethynyl group in 2-ethynyl-6-methylbenzonitrile offers a reactive site for cycloaddition reactions (e.g., Huisgen click chemistry), distinguishing it from the chloro analog in , which is more electrophilic due to the electron-withdrawing Cl group .
  • This contrasts with the bulky pyrimidinylidene group in , which reduces solubility but stabilizes crystal lattices .
  • Molecular Weight Trends : Bulky substituents (e.g., iodinated or heterocyclic groups) drastically increase molecular weight, as seen in (547.37 g/mol) versus simpler analogs like 2-chloro-6-methylbenzonitrile (151.59 g/mol) .

Pharmacological Potential

Crystallographic Behavior

  • Heterocyclic Derivatives (): The crystal structure of a benzonitrile with a pyrimidinylidene substituent highlights how bulky groups influence packing efficiency and intermolecular interactions, a consideration for materials science applications of 2-ethynyl-6-methylbenzonitrile .

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